molecular formula C9H11NO B1330031 Ethyl N-phenylformimidate CAS No. 6780-49-0

Ethyl N-phenylformimidate

Cat. No. B1330031
CAS RN: 6780-49-0
M. Wt: 149.19 g/mol
InChI Key: DRDBNKYFCOLNQO-UHFFFAOYSA-N
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Description

Ethyl N-phenylformimidate is a chemical compound with the molecular formula C9H11NO . It is also known by other names such as Ethyl isoformanilide, Ethyl N-phenylmethanimidate, and Methanimidic acid, N-phenyl-, ethyl ester .


Synthesis Analysis

Ethyl N-phenylformimidate can be synthesized from Triethyl orthoformate and Aniline . Additionally, sulfonated polystyrene brushes grafted onto magnetic nanoparticles have been used as recoverable catalysts for efficient synthesis of Ethyl N-phenylformimidate .


Molecular Structure Analysis

The IUPAC name for Ethyl N-phenylformimidate is ethyl N-phenylmethanimidate . The InChI representation is InChI=1S/C9H11NO/c1-2-11-8-10-9-6-4-3-5-7-9/h3-8H,2H2,1H3 . The Canonical SMILES representation is CCOC=NC1=CC=CC=C1 .


Physical And Chemical Properties Analysis

Ethyl N-phenylformimidate is a clear colorless to slightly yellow liquid . It has a molecular weight of 149.19 g/mol . The density is 1.01 , and the boiling point is 112-114 °C (33 mmHg) . The refractive index is 1.526-1.528 .

Scientific Research Applications

Organic Synthesis

Ethyl N-phenylformimidate is utilized in organic synthesis, particularly in the preparation of N-phenylmaleimides. These compounds are valuable intermediates due to their biological properties and are used in the Diels-Alder reaction, a key step in synthesizing complex organic molecules. The reaction with 2,5-dimethylfuran produces substituted N-phenylmaleimides, which are important for synthesizing biologically active compounds and materials .

Biochemistry

In biochemistry, Ethyl N-phenylformimidate plays a role in the modification of biomolecules. It is used in the synthesis of peptides and proteins by forming amide bonds, which are fundamental to the structure and function of these biomolecules. This compound aids in the study of protein interactions and functions, contributing to our understanding of biological processes .

Pharmacology

In pharmacology, this chemical serves as a building block for the development of pharmaceutical agents. Its reactivity with various functional groups makes it a versatile precursor in the synthesis of a wide range of medicinal compounds. It is particularly useful in the design of drug molecules that require precise structural modifications .

Materials Science

Ethyl N-phenylformimidate’s applications extend to materials science, where it is used in the synthesis of polymers and coatings. Its ability to react with other compounds to form stable linkages is exploited to create materials with specific properties, such as increased durability or chemical resistance .

Analytical Chemistry

In analytical chemistry, Ethyl N-phenylformimidate is employed as a reagent in various analytical techniques. It can be used to derivatize compounds for better detection and quantification in chromatography. Its clear, colorless to pale yellow liquid form and specific refractive index make it suitable for precise measurements and analyses .

Environmental Science

Lastly, Ethyl N-phenylformimidate finds use in environmental science research. It may be involved in the study of chemical interactions in the environment, such as the behavior of organic pollutants. Understanding these interactions helps in assessing environmental risks and developing remediation strategies .

Safety And Hazards

Ethyl N-phenylformimidate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Ethyl N-phenylformimidate has been used in the preparation of sulfonated polystyrene brushes grafted onto magnetic nanoparticles, which are recoverable catalysts . This suggests potential future directions in the field of recoverable catalysts for efficient synthesis.

properties

IUPAC Name

ethyl N-phenylmethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO/c1-2-11-8-10-9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDBNKYFCOLNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064473
Record name Methanimidic acid, N-phenyl-, ethyl ester
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl N-phenylformimidate

CAS RN

6780-49-0
Record name Ethyl N-phenylmethanimidate
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Record name Ethyl N-phenylformimidate
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Record name Methanimidic acid, N-phenyl-, ethyl ester
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Record name Methanimidic acid, N-phenyl-, ethyl ester
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Record name Ethyl N-phenylformimidate
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Record name Ethyl N-phenylformimidate
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Synthesis routes and methods

Procedure details

The synthesis is achieved in three steps. The first step is the preparation of N,N′-diphenyl formamidine (by the reaction of aniline with triethyl orthoformate). This intermediate is then further reacted with triethyl orthoformate to produce ethyl N-phenylimidoformate. The final step is the reaction of ethyl phenylimidoformate with 4-aminostyrene to give the product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical reaction pathways of Ethyl N-phenylformimidate?

A1: Ethyl N-phenylformimidate acts as a versatile intermediate in organic synthesis. One common reaction is its conversion to N,N′-diphenylformamidine, especially in the presence of ethanol and copper(I) catalysts. [] This reaction proceeds through an [(ethoxy)-(phenylimino)methyl]copper intermediate formed by the nucleophilic attack of ethoxide on coordinated isocyanide. [] Another pathway involves its reaction with 2,3-epoxypropyl aryl ether, ultimately yielding N-(2-hydroxy-3-aryloxypropyl)-N-phenylformamide. [] Interestingly, this final product is also obtained when using N,N′-diphenylformamidine as a starting material, suggesting a common intermediate in these reactions. []

Q2: Can Ethyl N-phenylformimidate be synthesized using catalysts, and if so, what types are effective?

A2: Yes, Ethyl N-phenylformimidate synthesis can be efficiently catalyzed. One successful approach utilizes sulfonated polystyrene brushes grafted onto magnetic nanoparticles. [] These recyclable catalysts have shown promising results in promoting the formation of Ethyl N-phenylformimidate. [] Additionally, copper(I) complexes, like Cu(PhNC)4BF4, combined with a base, efficiently catalyze the insertion of phenyl isocyanide into ethanol to yield Ethyl N-phenylformimidate. [] This suggests the importance of metal-ligand interactions and basic conditions in facilitating the reaction.

Q3: Are there any studies investigating the structure-activity relationship of Ethyl N-phenylformimidate derivatives?

A3: While direct studies on Ethyl N-phenylformimidate derivatives' structure-activity relationship are limited in the provided research, insights can be gleaned from the reaction mechanism involving copper(I) catalysts. [] The substituent effect on the phenyl ring of the isocyanide starting material impacts the reaction rate, indicating that electronic factors influence the formation of the [(ethoxy)-(phenylimino)methyl]copper intermediate. [] This suggests that modifying the phenyl ring substituents in Ethyl N-phenylformimidate could modulate its reactivity and potentially lead to analogs with altered properties.

Q4: What are the key applications of Ethyl N-phenylformimidate in synthetic chemistry?

A4: Ethyl N-phenylformimidate serves as a valuable building block for synthesizing various organic compounds. For example, it acts as a precursor for generating phenyl isonitrile upon reacting with alkyllithiums. [] This reaction pathway highlights the potential of Ethyl N-phenylformimidate in accessing important nitrile derivatives. Furthermore, its reaction with epoxides, like 2,3-epoxypropyl aryl ether, demonstrates its utility in forming substituted amides, specifically N-(2-hydroxy-3-aryloxypropyl)-N-phenylformamide. [] This product holds potential applications in diverse fields like pharmaceuticals and materials science.

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